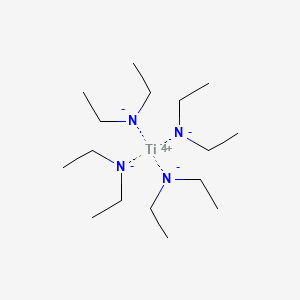
Phenyl-trimethylsilanyloxy-acetonitrile
Übersicht
Beschreibung
Phenyl-trimethylsilanyloxy-acetonitrile is a chemical compound with the molecular formula C11H15NOSi . It is also known as alpha-trimethylsilyloxyphenylacetonitrile .
Molecular Structure Analysis
The molecule contains a total of 39 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitrile(s) (aliphatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
Phenyl-trimethylsilanyloxy-acetonitrile has a molecular weight of 205.33 g/mol . The boiling point is 91 °C/0.5 mmHg (lit.) and it has a density of 0.978 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
- Cyanosilylation of Aldehydes and Ketones
- Field : Organic Chemistry
- Application Summary : Phenyl-trimethylsilanyloxy-acetonitrile can be used in the cyanosilylation of aldehydes and ketones . This process involves the reaction of aldehydes or ketones with trimethylsilyl cyanide (TMSCN) under solvent-free conditions .
- Method : The reaction is catalyzed by Polyoxometalates (POMs), specifically lacunary Keggin anions . These catalysts can trap reactants on their surface and increase the catalytic reaction .
- Results : The cyanosilylation reaction is an important C–C bond-forming process that provides access to many chemicals, including a wide range of biological compounds and poly-functionalized building blocks .
-
Synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines
- Field : Organic Chemistry
- Application Summary : Phenyl-trimethylsilanyloxy-acetonitrile can potentially be used in the synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines . These compounds are important building blocks in the synthesis of pharmaceuticals, fungicides, dyes, and biological pesticides .
- Method : The synthesis involves the condensation of organonitriles in one system . A wide variety of compounds can be obtained in good to excellent yields by simply controlling the reaction temperature .
- Results : The base-induced transformation process is easy for production . The scope and versatility of the method have been successfully demonstrated with 72 examples .
-
HPLC Method Development
- Field : Analytical Chemistry
- Application Summary : Phenyl-trimethylsilanyloxy-acetonitrile can potentially be used in High-Performance Liquid Chromatography (HPLC) method development . Phenyl bonded phases are an excellent choice to consider when a C18 does not achieve separation .
- Method : The method involves the use of alkyl, most commonly C18, columns in reversed-phase HPLC method development . Occasionally additional bonded phases are tested in an attempt to optimize the separation .
- Results : The results of this method can lead to improved separation in HPLC, which is crucial in many fields such as pharmaceuticals, environmental monitoring, and food analysis .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenyl-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAFQWDNWAXRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345558 | |
| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-trimethylsilanyloxy-acetonitrile | |
CAS RN |
25438-37-3 | |
| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)



![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)




